molecular formula C32H64NO8P B1147216 1,2-Dilauroyl-sn-glycero-3-phosphocholine CAS No. 127641-86-5

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Cat. No. B1147216
M. Wt: 621.83
InChI Key:
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Description

Synthesis Analysis

The synthesis of DLPC and similar phospholipids often involves combining enzymatic and chemical methods. Starting materials such as regioisomerically pure diacylglycerols obtained through lipase-catalyzed reactions are further modified to introduce the phosphocholine headgroup. One method describes the acylation of sn-glycero-3-phosphorylcholine in the presence of sodium methylsulfinylmethide to produce unsaturated phosphatidylcholines, including DLPC, under mild conditions without requiring a large excess of the fatty acid acylating reagent (Warner & Benson, 1977).

Molecular Structure Analysis

The molecular structure of DLPC has been characterized through various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). These studies reveal the phase behavior of DLPC in different conditions, demonstrating the transitions between gel and liquid-crystalline phases and the effects of temperature on these phases. The detailed packing of hydrocarbon chains and the orientation of the phosphocholine headgroup significantly influence the physical properties of DLPC bilayers (Dluhy, Chowdhry, & Cameron, 1985).

Chemical Reactions and Properties

DLPC undergoes various chemical reactions depending on the environmental conditions and the presence of enzymes. For example, phospholipase A2 selectively hydrolyzes the sn-2 acyl chain of DLPC, demonstrating the enzyme's specificity towards certain phospholipid structures. The chemical reactivity of DLPC under different conditions provides insights into the metabolic pathways and the biological roles of phospholipids in living organisms.

Physical Properties Analysis

The physical properties of DLPC, including phase behavior, transition temperatures, and hydration levels, are crucial for understanding the structural and functional roles of phospholipid bilayers in cell membranes. Calorimetric and spectroscopic studies show that DLPC exhibits distinct heat capacity maxima and phase transitions depending on the thermal history and hydration level of the sample. These properties are important for the stability and dynamics of lipid bilayers and vesicles formed from DLPC (Morrow & Davis, 1987).

Scientific Research Applications

  • Scientific Field : Biochemistry and Biophysics
  • Summary of the Application : DLPC is a type of phospholipid that contains lauric acid . It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . These structures are often used in studies of cell membranes and drug delivery systems.
  • Methods of Application : DLPC can be used to form thinner membranes than those produced with phosphatidylcholine (PC) containing longer-chain fatty acids . This can be useful in experiments where the properties of the membrane need to be precisely controlled. The exact methods and parameters used will depend on the specific experiment being conducted.
  • Results or Outcomes : The use of DLPC in the formation of artificial membranes can help researchers better understand the properties and behaviors of cell membranes. This can lead to advancements in various fields, including drug delivery and disease treatment .

Safety And Hazards

Safety data for DLPC suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for DLPC were not found in the search results, its use in the generation of micelles, liposomes, and other types of artificial membranes suggests potential applications in drug delivery and other biomedical fields .

properties

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904060
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dilauroyl-sn-glycero-3-phosphocholine

CAS RN

18194-25-7
Record name 1,2-Dilauroyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18194-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Dilauroyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,730
Citations
N Adrar, F Bahadori, FD Ceylan… - Journal of Chemical …, 2021 - Wiley Online Library
BACKGROUND In order to obtain small and homogenous liposomes encapsulating gallic acid (GA) with interdigitated leaflets, a combination of phosphatidylcholine (PC) of medium …
Number of citations: 8 onlinelibrary.wiley.com
M Shibakami, M Inagaki, SL Regen - Journal of the American …, 1997 - ACS Publications
The influence of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) …
Number of citations: 7 pubs.acs.org
P Sakdiset, A Okada, H Todo, K Sugibayashi - Journal of Drug Delivery …, 2018 - Elsevier
Selection of phospholipids to design liposome preparations with high skin penetration-enhancing effects - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & …
Number of citations: 32 www.sciencedirect.com
G Kubo, S Sakamoto, S Fujii, Y Sanada… - Chemistry …, 2014 - journal.csj.jp
1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is one of the major lipids constituting cellular membranes. When DLPC itself is dispersed in aqueous solutions, multilamellar …
Number of citations: 2 www.journal.csj.jp
KP Brazhnik, WN Vreeland, JB Hutchison, R Kishore… - Langmuir, 2005 - ACS Publications
The morphology of self-assembled phospholipid membranes (eg, micelles, vesicles, rods, tubes, etc.) depends on the method of formation, secondary manipulation, temperature, and …
Number of citations: 55 pubs.acs.org
J Park, TW Jung, YH Chung, ES Park… - … and Biophysical Research …, 2020 - Elsevier
Obesity causes the development of insulin resistance and type 2 diabetes. Phosphatidylcholine (PPC) has been reported to increase hepatic insulin sensitivity and lipolysis in adipose …
Number of citations: 2 www.sciencedirect.com
CB Fox, SL Baldwin, MS Duthie, SG Reed… - AAPS PharmSciTech, 2012 - Springer
Egg phosphatidylcholine is commonly used as an emulsifier in formulations administered parenterally. However, synthetic phosphatidylcholine (PC) emulsifiers are now widely …
Number of citations: 23 link.springer.com
LA Bagatolli, E Gratton - Biophysical Journal, 2000 - cell.com
Giant unilamellar vesicles (GUVs) composed of different phospholipid binary mixtures were studied at different temperatures, by a method combining the sectioning capability of the two-…
Number of citations: 267 www.cell.com
WSMG Van Kessel, WMA Hax, RA Demel… - Biochimica et Biophysica …, 1977 - Elsevier
A fast and efficient method for the separation of (phospho)lipids by high performance liquid chromatography using n-hexane, 2-propanol, water mixtures as the solvent system is …
Number of citations: 198 www.sciencedirect.com
TM Weiss, PCA van der Wel, JA Killian, RE Koeppe… - Biophysical journal, 2003 - cell.com
α-Helical transmembrane peptides, named WALP, with a hydrophobic sequence of leucine and alanine of varying length bordered at both ends by two tryptophans as membrane …
Number of citations: 169 www.cell.com

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